molecular formula C11H14O3 B1331405 2-(4-Isopropoxyphenyl)acetic acid CAS No. 55784-07-1

2-(4-Isopropoxyphenyl)acetic acid

Cat. No. B1331405
CAS RN: 55784-07-1
M. Wt: 194.23 g/mol
InChI Key: VCZQMZKFNJPYBI-UHFFFAOYSA-N
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Description

“2-(4-Isopropoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 55784-07-1. It has a molecular weight of 194.23 and its IUPAC name is (4-isopropoxyphenyl)acetic acid .


Synthesis Analysis

The synthesis of “2-(4-Isopropoxyphenyl)acetic acid” can be achieved through various methods. For instance, one method involves the use of borane in tetrahydrofuran with occasional ice cooling for 1 hour, followed by 2 hours of further reaction . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide for 29 hours under heating conditions .


Molecular Structure Analysis

The InChI code for “2-(4-Isopropoxyphenyl)acetic acid” is 1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) and the InChI key is VCZQMZKFNJPYBI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(4-Isopropoxyphenyl)acetic acid” is a solid at room temperature. It has a density of 1.1±0.1 g/cm^3, a boiling point of 324.4±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 59.8±3.0 kJ/mol and the flash point is 124.4±14.4 °C .

Scientific Research Applications

Organic Synthesis

2-(4-Isopropoxyphenyl)acetic acid: is used as an intermediate in organic synthesis. Its structure, containing both an aromatic ring and a carboxylic acid function, makes it a versatile building block for the synthesis of various organic compounds. It can be used to prepare esters, amides, and other derivatives that have applications in pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its isopropoxy group can be modified to create new pharmacophores for drug discovery. Researchers can use it to develop novel compounds with potential therapeutic effects against diseases such as cancer, inflammation, and neurological disorders .

Material Science

The phenylacetic acid moiety of 2-(4-Isopropoxyphenyl)acetic acid is beneficial in material science. It can be incorporated into polymers to enhance their properties, such as thermal stability, rigidity, and resistance to degradation. This makes it valuable for creating advanced materials for aerospace, automotive, and electronics applications .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its well-defined structure and purity, it can help in calibrating instruments or validating analytical methods, such as HPLC and mass spectrometry, which are crucial for quality control in various industries .

Agricultural Research

In agricultural research, 2-(4-Isopropoxyphenyl)acetic acid can be used to synthesize herbicides and growth regulators. Its structure allows for the creation of compounds that can selectively target weed species or modulate plant growth, contributing to increased crop yields and sustainable farming practices .

Environmental Studies

Environmental scientists can use this compound to study the degradation of aromatic compounds in the environment. It can serve as a model compound to understand the fate of similar pollutants and help in developing strategies for environmental remediation .

properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQMZKFNJPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355406
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxyphenyl)acetic acid

CAS RN

55784-07-1
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(4-isopropoxyphenyl)acetate (10 g, 48.0 mmol), and NaOH (5.76 g, 144 mmol) were heated in methanol (50 mL)/Water (50 mL) solution at reflux for 2 h. Most of the MeOH was removed under vacuum and the remaining aqueous solution was acidified with 1 N HCl. The solid that precipitated from the solution was extracted into EtOAc solution. The organic layer was collected, dried over sodium sulfate, and concentrated under vacuum to give 2-(4-isopropoxyphenyl)acetic acid (8.9 g, 95% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.22-7.16 (m, 2H), 6.88-6.83 (m, 2H), 4.53 (spt, J=6.1 Hz, 1H), 3.59 (s, 2H), 1.34 (d, J=6.0 Hz, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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